molecular formula C7H10O2 B1454636 Spiro[2.3]hexane-5-carboxylic acid CAS No. 1273567-26-2

Spiro[2.3]hexane-5-carboxylic acid

Cat. No. B1454636
M. Wt: 126.15 g/mol
InChI Key: CVBIZOAMGIAMEP-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carboxylic acid is an organic compound with the CAS Number: 1273567-26-2 . It has a molecular weight of 126.16 . The compound is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for Spiro[2.3]hexane-5-carboxylic acid is the same as its common name . The InChI code for this compound is 1S/C7H10O2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H,8,9) .

Scientific Research Applications

Synthesis of Non-Natural Amino Acids

  • Conformationally Rigid Amino Acids : Spiro[2.3]hexane-5-carboxylic acid has been used in the synthesis of conformationally rigid amino acids, analogous to glutamic acid and lysine. These amino acids are created via a synthetic route involving catalytic [1+2]-cycloaddition, chemoselective reduction, and hydrolysis processes (Yashin et al., 2019).

Development of Modulators for GABAergic Cascades

  • Analogues of γ-Aminobutyric Acid : Spiro[2.3]hexane amino acids, specifically the conformationally rigid analogs of γ-aminobutyric acid, have been synthesized and are considered promising modulators of GABAergic cascades in the human central nervous system. The methods for synthesis are based on catalytic [1+2] cycloaddition and a modified Curtius reaction (Yashin et al., 2017).

Creation of Cyclopropane Amino Acids

  • Cyclopropane Analogues of γ-Aminobutyric Acid : The compound has also been used in the synthesis of cyclopropane amino acids of the spirane series, acting as rigid analogues to γ-aminobutyric acid. These are synthesized from methoxycarbonyl-nitrospiro[2.n]alkane-1-carboxylic esters obtained by [1+2] cycloaddition (Yashin et al., 2015).

Investigation of Carbene Reaction Intermediates

  • Carbene Reaction Intermediate Studies : Spiro[3.3]hept-1-ylidene, a related compound, has been used to study [1,2]-sigmatropic rearrangements and carbene reactions. This research aids in understanding the structures, conformations, energies, and transition states involved in these reactions (Rosenberg et al., 2016).

Synthesis of Glutamic Acid Analogues

  • Restricted Glutamic Acid Analogues : Spiro[3.3]heptane derivatives have been utilized to create analogues of glutamic acid, mimicking glutamate in a variety of restricted conformations for potential biological activity and mechanistic studies (Chernykh et al., 2014).

Reactions with Phosphorus(III) Acids Esters

  • Formation of Organophosphorus Compounds : Spiro[2.3]hexane-5-carbonyl chloride has been reacted with phosphorous and arylphosphonous acids esters, producing various organophosphorus compounds. This research explores the behavior of spirohexane series carbonyl compounds in the Arbuzov reaction (Mitrasov et al., 2013).

properties

IUPAC Name

spiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBIZOAMGIAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexane-5-carboxylic acid

CAS RN

1273567-26-2
Record name spiro[2.3]hexane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NV Yashin, EB Averina, DA Vasilenko… - Russian Chemical …, 2017 - Springer
3-Methylenecyclobutanecarboxylic acid and its methyl ester were used as the starting compounds for the synthesis of new spiro[2.3]hexane amino acids, the conformationally rigid …
Number of citations: 2 link.springer.com
SE Skerratt, JEJ Mills, J Mistry - MedChemComm, 2013 - pubs.rsc.org
Herein, we describe the discovery and optimisation of a series of potent and selective TRPV4 antagonists. The application of a variety of computational techniques (including Bayesian …
Number of citations: 19 pubs.rsc.org
MM Rashid - academia.edu
Polystyrene waste plastic and activated carbon were thermally depolymerized in stainless steel reactor at 300-435 ºC, at present of oxygen without any kind of catalyst. Thermal cracking …
Number of citations: 0 www.academia.edu
JM Souza, A Candido, MC Pagotti - Int J Complement Alt Med, 2019 - researchgate.net
Background: Leishmaniasis is a potentially fatal, neglected parasitic disease caused by different species of Leishmania sp. Natural products, especially from plants; represent a rich …
Number of citations: 2 www.researchgate.net
M Sarker, MM Rashid, MS Rahman… - International Journal of …, 2012 - researchgate.net
Polystyrene waste plastic and activated carbon were thermally depolymerized in stainless steel reactor at 300-435 ºC, at present of oxygen without any kind of catalyst. Thermal cracking …
Number of citations: 1 www.researchgate.net
MV Singh - ChemistrySelect, 2023 - Wiley Online Library
Green aromatic derivatives (GADs) were obtained from waste polystyrene thermocol (WPST) and virgin polystyrene (VPS) through pyrolysis using BaCO 3 (Barium carbonate …

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